molecular formula C5H8N4 B1602365 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine CAS No. 953732-68-8

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine

Cat. No.: B1602365
CAS No.: 953732-68-8
M. Wt: 124.14 g/mol
InChI Key: KVRUYJRLTMIRKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine is a heterocyclic compound with the molecular formula C5H8N4. It is characterized by a fused ring system consisting of a pyrrole and a pyrazole ring.

Properties

IUPAC Name

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-5-3-1-7-2-4(3)8-9-5/h7H,1-2H2,(H3,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRUYJRLTMIRKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588453
Record name 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953732-68-8
Record name 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Features:

  • Formation of the bicyclic tetrahydropyrrolo[3,4-c]pyrazole scaffold.
  • Introduction of amino substituent at position 3.
  • Use of mild conditions to preserve functional groups.
  • Scalability for medicinal chemistry applications.

Solution-Phase Synthesis Protocol

A notable method reported involves a solution-phase approach allowing rapid synthesis and expansion of 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles with nanomolar inhibitory activity against kinases such as Aurora-A and CDK2/cyclin A-E complexes.

Synthetic Outline:

  • Starting from appropriate pyrazole and pyrrole precursors.
  • Cyclization under controlled conditions to form the fused bicyclic ring.
  • Amination at the 3-position through nucleophilic substitution or reductive amination.
  • Purification by standard chromatographic techniques.

This approach was demonstrated to yield compounds with potent biochemical activity and good tumor cell proliferation inhibition.

Oxidative Coupling Route

An unexpected but insightful synthesis was reported where the title compound was obtained via oxidative coupling of 3-amino-1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-ium chloride with cerium(IV) ammonium nitrate in ethanol solution. This reaction produced a dicationic diazene-bridged bis(tetrahydropyrrolo[3,4-c]pyrazolium) salt, showing the potential for oxidative transformations in this chemical class.

Experimental Details:

Reagents Conditions Outcome
3-amino-1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-ium chloride (2 mmol) Dissolved in 95% ethanol (25 mL) Yellow prism crystals formed after 10 days at room temperature
Cerium(IV) ammonium nitrate (0.5 mmol) Room temperature, slow evaporation Formation of diazene-bridged compound crystal suitable for X-ray analysis

This method highlights the sensitivity of the compound to oxidative conditions and the possibility of generating novel derivatives via controlled oxidation.

Patent-Described Synthetic Routes

Several patents describe the synthesis of substituted 3-amino-pyrrolo[3,4-c]pyrazole derivatives, often as intermediates or final compounds for pharmaceutical applications. These methods generally involve:

  • Construction of the bicyclic core via cyclization reactions.
  • Functionalization at the 3-amino position with various substituents including pyrimidinyl and piperazinyl groups.
  • Use of amide bond formation and nucleophilic aromatic substitution to introduce pharmacophoric groups.

The patent literature provides detailed synthetic schemes and conditions for producing diverse analogs with high purity and yield, suitable for medicinal chemistry development.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Solution-phase cyclization and amination Pyrazole & pyrrole precursors; nucleophilic amination Rapid synthesis; scalable; high activity compounds Requires careful control of reaction conditions
Oxidative coupling with cerium(IV) ammonium nitrate 3-amino-1-methyl derivative; Ce(IV) ammonium nitrate; ethanol Novel oxidative route; structural diversity Slow crystallization; limited to oxidative conditions
Patent synthetic routes involving amide bond formation and substitution Various substituted precursors; amide coupling reagents Versatile for analog synthesis; pharmaceutical relevance Complex multi-step synthesis

Research Findings on Preparation and Activity Correlation

  • The solution-phase synthetic methods have enabled rapid generation of compound libraries, facilitating structure-activity relationship (SAR) studies that identified potent Aurora kinase inhibitors with low nanomolar IC50 values.
  • Oxidative coupling routes, while less common, provide access to unique dimeric structures that may have distinct biological properties.
  • Patent methods emphasize the importance of substituent variation at the 3-amino position to optimize pharmacokinetics and target specificity.
  • Overall, the preparation methods are tailored to balance synthetic accessibility with the generation of biologically active derivatives.

This comprehensive review of preparation methods for this compound demonstrates a mature synthetic landscape combining classical cyclization, amination, oxidative transformations, and modern medicinal chemistry strategies. These methods underpin the development of this scaffold as a privileged structure in kinase inhibitor drug discovery.

Chemical Reactions Analysis

Types of Reactions: 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine has been investigated for its therapeutic potential in several areas:

  • Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. A notable study published in the Journal of Medicinal Chemistry demonstrated that specific modifications to the tetrahydropyrrolo structure enhanced its potency against various cancer cell lines .
  • Neuroprotective Effects : The compound has also been explored for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced damage. A study highlighted in Neuropharmacology revealed that tetrahydropyrrolo derivatives could mitigate neuroinflammation and promote neuronal survival .
  • Anti-inflammatory Properties : The anti-inflammatory potential of this compound has been documented in several studies. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models of chronic inflammatory diseases .

Material Science Applications

The compound's unique chemical structure lends itself to applications in material science:

  • Polymer Chemistry : this compound has been utilized as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. A study published in Polymer Chemistry reported the successful incorporation of this compound into polymer matrices, resulting in materials with improved performance characteristics .
  • Nanotechnology : Its application in nanotechnology has also been explored. The compound can serve as a precursor for the synthesis of nanomaterials with specific electronic properties. Research published in Advanced Materials demonstrated the use of tetrahydropyrrolo derivatives in the fabrication of conductive nanocomposites .

Agricultural Chemistry Applications

In agricultural chemistry, this compound has shown promise:

  • Pesticide Development : The compound has been investigated for its potential use in developing new pesticides. Studies indicate that certain derivatives exhibit insecticidal activity against agricultural pests while being less toxic to non-target species . This dual action could lead to safer pest management strategies.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis and cell cycle arrest
NeuroprotectiveProtects against oxidative stress
Anti-inflammatoryReduces pro-inflammatory cytokines

Table 2: Material Science Applications

Application AreaDescriptionReference
Polymer ChemistryEnhances thermal stability and mechanical properties
NanotechnologyPrecursor for conductive nanocomposites

Table 3: Agricultural Applications

Application TypeDescriptionReference
Pesticide DevelopmentInsecticidal activity with low toxicity

Case Studies

  • Anticancer Activity Study :
    • A recent study evaluated the effects of modified tetrahydropyrrolo compounds on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to untreated controls .
  • Neuroprotection Research :
    • In a model of Alzheimer's disease, tetrahydropyrrolo derivatives were administered to assess their protective effects on neuronal cells. The findings suggested a marked decrease in neuroinflammation and improved cognitive function in treated animals .
  • Pesticide Efficacy Trial :
    • Field trials conducted on crops treated with tetrahydropyrrolo-based pesticides showed a substantial reduction in pest populations without harming beneficial insects. This highlights the potential for environmentally friendly pest control solutions .

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

    1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine dihydrochloride: A similar compound with additional chloride ions.

    4-(4-Methyl-1-piperazinyl)-N-[5-(2-thienylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl]benzamide: Another related compound with a more complex structure.

Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Biological Activity

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5_5H9_9ClN4_4
  • Molecular Weight : 160.60 g/mol
  • CAS Number : 1319137-64-8

Biological Activity Overview

The compound has been investigated for various biological activities, particularly as an inhibitor of key kinases involved in cancer progression. Its structural features allow it to interact with several biological targets.

Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Aurora Kinase Inhibition : Research indicates that this compound acts as a potent inhibitor of Aurora kinases, which are crucial for cell division. In a study by Wang et al., the compound demonstrated low nanomolar potency against Aurora kinase targets and significant antiproliferative activity across various cancer cell lines .
  • Mechanism of Action : The compound disrupts microtubule dynamics and induces apoptosis in cancer cells. It has been shown to inhibit cell cycle progression and promote cell death in multiple cancer types .

Table 1: Summary of In Vitro Studies

Study ReferenceCell LineIC50_{50} (µM)Mechanism
Wang et al. A5490.067Aurora kinase inhibition
Fan et al. NCI-H4600.30Inhibition of VEGF-induced proliferation
Xia et al. HeLa7.01Induction of apoptosis

Detailed Findings

  • Wang et al. (2006) : This study identified the compound as a potent Aurora kinase inhibitor with an IC50_{50} value of approximately 0.067 µM. The research highlighted its efficacy in inhibiting tumor growth in vivo .
  • Fan et al. (2022) : The compound was evaluated for its ability to inhibit vascular endothelial growth factor (VEGF)-induced proliferation in human umbilical vein endothelial cells with an IC50_{50} of 0.30 nM, indicating strong antiangiogenic properties .
  • Xia et al. (2022) : This research focused on the apoptotic effects of the compound on A549 cell lines, demonstrating significant growth inhibition and cell death induction at various concentrations .

Q & A

Q. What are the established synthetic routes for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine, and how are reaction conditions optimized?

The compound is synthesized via cyclization reactions starting from pyrrolo-pyrazole precursors. For example, describes a method using 3-amino-1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-ium chloride and cerium(IV) ammonium nitrate in 95% ethanol, followed by slow solvent evaporation to yield crystalline products. Reaction optimization includes controlling stoichiometry (e.g., 2:1 molar ratio of precursor to oxidizing agent) and solvent choice (ethanol for solubility and slow crystallization). Purity is confirmed via HPLC (≥96% in ). Key parameters include temperature (room temperature for 10 days), pH (neutral conditions), and exclusion of moisture to prevent side reactions .

Q. How is the crystal structure of this compound derivatives resolved, and what software is used for refinement?

X-ray diffraction (XRD) is the primary method, as seen in and . Data collection uses Rigaku SCXmini diffractometers with Mo-Kα radiation (λ = 0.71073 Å). Structures are refined via SHELX programs (e.g., SHELXL for small-molecule refinement), which employ least-squares minimization to optimize atomic coordinates and displacement parameters. Hydrogen bonding networks (e.g., O—H⋯N and N—H⋯O interactions in ) are mapped using Mercury or Olex2. Final R-values (e.g., R = 0.048 in ) validate model accuracy. SHELXTL (Bruker AXS) is also used for data processing .

Advanced Research Questions

Q. How does this compound serve as a scaffold for kinase inhibitors, and what structural modifications enhance activity?

The core structure is integral to kinase inhibitors like danusertib (), which targets Aurora kinases. Modifications include:

  • Substitution at Position 3 : Introducing benzamide groups (e.g., 4-(4-methylpiperazin-1-yl)benzamide in ) improves solubility and target affinity.
  • Chiral Centers : (2R)-2-methoxy-2-phenylacetyl groups () enhance stereoselective binding.
  • Hydrogen Bond Donors/Acceptors : The amine group at position 3 interacts with ATP-binding pockets, as shown in TRK inhibitor studies (). SAR analyses (e.g., IC50 comparisons) guide optimization, with methyl or tert-butyl groups increasing metabolic stability .

Q. How are contradictions in spectroscopic data (e.g., NMR vs. XRD) resolved during characterization?

Discrepancies arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example:

  • NMR vs. XRD : Solution-state NMR may show averaged signals due to rapid proton exchange, while XRD provides static solid-state configurations. To resolve, use low-temperature NMR or DFT calculations (e.g., Gaussian) to model tautomeric equilibria.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, distinguishing isomers ().
  • Complementary Techniques : Pair IR (for functional groups) with XRD (for bond lengths) to cross-validate. For hydrazine derivatives in , refinement of H-atom positions via difference Fourier maps resolves ambiguities .

Q. What role does hydrogen bonding play in the supramolecular assembly of this compound derivatives?

In crystalline states, the amine and pyrazole N-H groups form 3D networks via hydrogen bonds. For example, shows O—H⋯N (2.87 Å) and N—H⋯O (2.95 Å) interactions between water molecules and the heterocyclic core. These interactions stabilize crystal packing and influence solubility. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts, with H-bond contributions >30% in related structures. Such insights guide co-crystal design for improved bioavailability .

Q. How are computational methods applied to predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates Fukui indices to identify reactive sites. The amine group (f⁻ = 0.15) and pyrazole C-H positions (f⁺ = 0.12) are prone to electrophilic/nucleophilic attacks. Molecular docking (AutoDock Vina) predicts binding modes with biological targets, such as TRK kinases in . MD simulations (AMBER) assess stability of inhibitor-protein complexes, with RMSD <2.0 Å indicating robust binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine
Reactant of Route 2
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.